molecular formula C8H10N2O2 B158243 2-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 1956-21-4

2-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No.: B158243
CAS No.: 1956-21-4
M. Wt: 166.18 g/mol
InChI Key: FQFVANSXYKWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(pyridin-4-yl)propanoic acid is an alanine derivative that features a pyridine ring attached to the β-carbon of the amino acid structure

Biochemical Analysis

Biochemical Properties

2-Amino-3-(pyridin-4-YL)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise . Additionally, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups from amino acids to keto acids .

Cellular Effects

This compound impacts various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are likely mediated through its interaction with specific receptors and signaling molecules within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture . Its activity may decrease over time due to degradation, which can affect its efficacy in long-term experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing physical and mental performance . At higher doses, it could potentially cause toxic or adverse effects. The threshold for these effects depends on the specific animal model and experimental conditions used.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which play crucial roles in the catabolism and anabolism of amino acids . These interactions can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridin-4-yl)propanoic acid typically involves the reaction of alanine derivatives with pyridine compounds. One common method includes the use of zinc dust and zinc formate, followed by recrystallization using a mixture of ethanol and water . Another approach involves the use of oxazolone derivatives for stereoselective synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and automated processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.

    Reduction: Reduction reactions can be performed using reducing agents to convert the pyridine ring to a piperidine ring.

    Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include oxo derivatives, piperidine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

(S)-2-Amino-3-(pyridin-4-YL)propanoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form corresponding oxo derivatives.
  • Reduction : The pyridine ring can undergo reduction under specific conditions.
  • Substitution Reactions : The amino group can participate in substitution reactions with electrophiles.

Biology

In biological research, this compound is studied for its role in enzyme-substrate interactions and protein synthesis. It has been implicated in various metabolic pathways, where it may modulate enzyme activity by binding to active sites on proteins .

Medicine

(S)-2-Amino-3-(pyridin-4-YL)propanoic acid is being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests it may influence cognitive functions or serve as a neuroprotective agent .

Case Study : Research has shown that derivatives of this compound exhibit analgesic properties, indicating potential use in pain management therapies .

Industrial Applications

In industrial settings, (S)-2-amino-3-(pyridin-4-YL)propanoic acid is utilized in the development of novel materials and catalysts. Its unique chemical properties make it suitable for creating advanced biochemical products and materials that require specific catalytic activities .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; participates in oxidation, reduction, and substitution reactions.
BiologyInvestigated for enzyme interactions; potential role in protein synthesis and metabolic pathways.
MedicinePotential therapeutic effects on neurological disorders; analgesic properties under investigation.
IndustryDevelopment of novel materials and catalysts; applications in biochemical product creation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-2-yl)propanoic acid
  • 3-(4-Pyridinyl)propanoic acid
  • 3-(3-Pyridyl)propionic acid

Uniqueness

2-Amino-3-(pyridin-4-yl)propanoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it particularly valuable in research focused on anabolic hormone secretion and mental performance enhancement.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

2-Amino-3-(pyridin-4-YL)propanoic acid, commonly referred to as (S)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a compound of significant interest in biochemical research due to its structural resemblance to neurotransmitters, particularly glutamate. This similarity suggests potential applications in neurology and pharmacology, particularly concerning synaptic transmission and plasticity.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀N₂O₂ and a molecular weight of approximately 170.18 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological assays and applications. The structural characteristics include a pyridine ring and an amino acid backbone, which contribute to its biological activity.

This compound acts primarily as an agonist at certain glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. This interaction is pivotal in modulating synaptic activity and has implications for understanding neurodegenerative diseases and cognitive functions. While specific pathways remain to be fully elucidated, its role in synaptic plasticity indicates potential therapeutic uses in conditions such as Alzheimer's disease and other cognitive disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neurotransmitter Modulation Acts as an agonist at NMDA receptors, influencing synaptic transmission and plasticity.
Ergogenic Effects Potentially enhances physical performance by influencing hormonal secretion and muscle recovery.
Neuroprotective Potential Investigated for its role in protecting neurons from damage in neurodegenerative diseases .

Case Studies and Research Findings

Research has indicated various biological effects associated with this compound:

  • Synaptic Transmission : Studies have shown that the compound enhances synaptic plasticity in animal models, suggesting its utility in cognitive enhancement therapies.
  • Neuroprotection : In vitro studies have demonstrated that this compound can protect neuronal cells from excitotoxicity, a common mechanism of neurodegeneration .
  • Physical Performance : Preliminary studies suggest that amino acids like this compound may act as ergogenic aids, potentially improving athletic performance through enhanced recovery mechanisms .

Safety Profile

While the compound exhibits promising biological activities, it is classified for research use only and not approved for human consumption. Standard laboratory safety practices should be followed when handling this compound due to its unknown hazard potential.

Properties

IUPAC Name

2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902563
Record name NoName_3085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-21-4
Record name 4-Pyridylalanine, DL-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(pyridin-4-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PYRIDYLALANINE, DL-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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